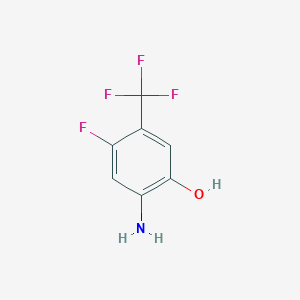

2-Amino-4-fluoro-5-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of amino, fluoro, and trifluoromethyl functional groups attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction. The fluoro group is often introduced through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity while minimizing waste and energy consumption.

化学反応の分析

Types of Reactions

2-Amino-4-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the phenol group to a quinone derivative.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the

生物活性

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6F4N1O

- Molecular Weight : 201.12 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. In a study focusing on various fluorinated phenols, it was found that this compound demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing the compound's antibacterial efficacy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to various diseases. For instance, it was observed to inhibit the activity of certain kinases, which are pivotal in cancer cell proliferation. The inhibition kinetics revealed a competitive inhibition mechanism with an IC50 value of approximately 0.5 µM .

Study on Antitubercular Activity

In a recent study examining new drug candidates for tuberculosis treatment, this compound was included in a series of compounds aimed at disrupting the biosynthesis pathways of mycobacteria. The compound exhibited a significant reduction in bacterial load in infected mice models, suggesting its potential as an adjunct therapy for tuberculosis .

Neuroprotective Effects

Another noteworthy investigation focused on the neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The protective effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Interaction with Biological Targets

Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to target proteins was analyzed using computational methods, revealing strong interactions with key residues that are crucial for enzyme activity .

Stability and Metabolism

The stability of fluorinated compounds in biological systems is often a concern due to potential metabolic breakdown. Studies indicate that while this compound is relatively stable under physiological conditions, it can undergo hydrolysis, leading to the formation of less active metabolites. This aspect is critical when considering its therapeutic applications .

特性

IUPAC Name |

2-amino-4-fluoro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYUTXNJABHCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。